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molecular formula C6H3BrN2O B8799837 5-Bromooxazolo[5,4-b]pyridine

5-Bromooxazolo[5,4-b]pyridine

Cat. No. B8799837
M. Wt: 199.00 g/mol
InChI Key: BALQMOWNGSDXTG-UHFFFAOYSA-N
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Patent
US06743812B1

Procedure details

5-Bromooxazolo[5,4-b]pyridine, isomeric by orientation of ring fusion to the previously described 6-bromooxazolo[4,5-b]pyridine, can also be used in the Heck coupling with N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine. Subsequent removal of the tert-butoxycarbonyl protecting group provides (4E)-N-methyl-5-(5-oxazolo[5,4-b]pyridinyl)-4-penten-2-amine. The required 5-bromooxazolo[5,4-b]pyridine is synthesized from 3-amino-5-bromo-2-pyridinol (3-amino-5-bromo-2-pyridone) by the condensation with formic acid (or a derivative thereof) as described above. 3-Amino-5-bromo-2-pyridinol can be made by bromination (using techniques described by T. Batkowski, Rocz. Chem. 41: 729-741 (1967)) and subsequent tin(II) chloride reduction (according to the method described by S. X. Cai et al., J. Med. Chem. 40(22): 3679-3686 (1997)) of commercially available 3-nitro-2-pyridinol (Aldrich Chemical Company).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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reactant
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Reaction Step Three
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reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C(O)=NC=C([Br:8])C=1.[Sn](Cl)Cl.[N+:13]([C:16]1[C:17](O)=[N:18][CH:19]=[CH:20][CH:21]=1)([O-])=O.[CH:23]([OH:25])=O>>[Br:8][C:19]1[N:18]=[C:17]2[O:25][CH:23]=[N:13][C:16]2=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)OC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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